Ethyl (1-methyl-1H-indazol-3-yl)acetate Ethyl (1-methyl-1H-indazol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 919766-45-3
VCID: VC4132390
InChI: InChI=1S/C12H14N2O2/c1-3-16-12(15)8-10-9-6-4-5-7-11(9)14(2)13-10/h4-7H,3,8H2,1-2H3
SMILES: CCOC(=O)CC1=NN(C2=CC=CC=C21)C
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25

Ethyl (1-methyl-1H-indazol-3-yl)acetate

CAS No.: 919766-45-3

Cat. No.: VC4132390

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25

* For research use only. Not for human or veterinary use.

Ethyl (1-methyl-1H-indazol-3-yl)acetate - 919766-45-3

Specification

CAS No. 919766-45-3
Molecular Formula C12H14N2O2
Molecular Weight 218.25
IUPAC Name ethyl 2-(1-methylindazol-3-yl)acetate
Standard InChI InChI=1S/C12H14N2O2/c1-3-16-12(15)8-10-9-6-4-5-7-11(9)14(2)13-10/h4-7H,3,8H2,1-2H3
Standard InChI Key DPDDSVCYYHLMFL-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NN(C2=CC=CC=C21)C
Canonical SMILES CCOC(=O)CC1=NN(C2=CC=CC=C21)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a bicyclic indazole system with two key functional groups:

  • N1-Methyl group: Enhances metabolic stability by reducing oxidative deamination .

  • C3-Ethyl acetate chain: Serves as a prodrug moiety or synthetic handle for further derivatization .

The molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol . Key spectroscopic data include:

  • IR: Strong absorption bands at ~1685 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H indazole stretch, if unsubstituted) .

  • ¹H NMR: Characteristic signals include a triplet for the ethyl group (δ 1.01–1.23 ppm), a singlet for the N1-methyl (δ 2.67 ppm), and aromatic protons (δ 7.12–8.30 ppm) .

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number919766-45-3
Molecular FormulaC₁₂H₁₄N₂O₂
Molecular Weight218.25 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., ethanol, DMSO)

Synthesis Methods

Direct Alkylation and Esterification

A common route involves sequential N1-methylation and C3-functionalization:

  • N1-Methylation: Treatment of 1H-indazole with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) yields 1-methyl-1H-indazole .

  • C3-Acetate Introduction: Reacting 1-methyl-1H-indazole with ethyl bromoacetate under nucleophilic conditions (e.g., CuI/Pd catalysis) forms the target compound .

Example Procedure :

  • Reagents: 1-Methyl-1H-indazole (1 eq), ethyl bromoacetate (1.2 eq), CuI (0.1 eq), Pd(PPh₃)₂Cl₂ (0.1 eq), Et₃N (3 eq) in CH₃CN.

  • Conditions: Stir at room temperature for 16 hours.

  • Yield: 55–65% after silica gel chromatography .

Alternative Approaches

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 15 minutes at 260°C) .

  • One-Pot Methods: Combine alkylation and esterification steps using trimethyl orthoacetate, though this may lead to byproducts like N-ethylated isomers .

Applications in Drug Discovery

Kinase Inhibition

The ethyl acetate group at C3 facilitates interactions with hydrophobic kinase pockets. Derivatives of this compound have shown inhibitory activity against ERK and Aurora kinases, with IC₅₀ values in the nanomolar range .

Stability and Reactivity

Hydrolytic Sensitivity

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis: Yields (1-methyl-1H-indazol-3-yl)acetic acid.

  • Basic Hydrolysis: Forms the carboxylate salt, which can be re-esterified for further modifications .

Thermal Stability

Decomposition occurs above 200°C, necessitating cautious handling during high-temperature reactions (e.g., microwave-assisted synthesis) .

Industrial and Research Perspectives

Scalability Challenges

  • Regioselectivity: Competing N2-alkylation requires careful optimization of reaction conditions .

  • Purification: Silica gel chromatography remains the standard, though solvent systems (e.g., hexane/EtOAc) vary based on polarity .

Future Directions

  • CRISPR-Cas9 Screening: Identify novel targets for indazole-based therapeutics.

  • Bioconjugation: Explore click chemistry for antibody-drug conjugates (ADCs) .

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